molecular formula C14H17NO3S B8391167 10-Methoxy-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole 3,3-dioxide

10-Methoxy-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole 3,3-dioxide

Cat. No. B8391167
M. Wt: 279.36 g/mol
InChI Key: XZDABRXLFAKWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Methoxy-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole 3,3-dioxide is a useful research compound. Its molecular formula is C14H17NO3S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Methoxy-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole 3,3-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Methoxy-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole 3,3-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

10-Methoxy-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole 3,3-dioxide

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

10-methoxy-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole 3,3-dioxide

InChI

InChI=1S/C14H17NO3S/c1-18-10-4-5-14-12(9-10)11-6-8-19(16,17)7-2-3-13(11)15-14/h4-5,9,15H,2-3,6-8H2,1H3

InChI Key

XZDABRXLFAKWEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCS(=O)(=O)CCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 26.54g (0.15 mole) of 1-thiacyclooctane-5-one 1,1-dioxide and 22.0g (0.16 mole) of p-methoxyphenylhydrazine in 150 ml of glacial acetic acid is treated according to the procedure in Example 2. There is obtained 36.7g (88%) of a crystalline solid, m.p. 231°-233° C. Recrystallization from acetone-ethyl acetate gives 30g (72%) of an analytical sample, m.p. 233°-235° C.
Quantity
26.54 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
88%

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